6,8-Dimethoxy-2,3-dihydro-1H-phenalen-1-one
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Overview
Description
6,8-Dimethoxy-2,3-dihydro-1H-phenalen-1-one is a chemical compound that belongs to the class of phenalenones
Preparation Methods
The synthesis of 6,8-Dimethoxy-2,3-dihydro-1H-phenalen-1-one typically involves a series of chemical reactions. One common synthetic route includes the Friedel-Crafts acylation followed by a Jacobsen-Katsuki epoxidation. These reactions are crucial for obtaining the target compound with high purity and yield . Industrial production methods may vary, but they generally follow similar synthetic strategies to ensure consistency and scalability.
Chemical Reactions Analysis
6,8-Dimethoxy-2,3-dihydro-1H-phenalen-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like Dess-Martin periodinane and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has been extensively studied for its potential applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it has shown promise as an antimicrobial agent, particularly against phytopathogens. In medicine, its derivatives are being explored for their potential therapeutic properties. Additionally, it has industrial applications as a precursor for various chemical processes .
Mechanism of Action
The mechanism of action of 6,8-Dimethoxy-2,3-dihydro-1H-phenalen-1-one involves its interaction with specific molecular targets and pathways. For instance, it has been found to incorporate with lipids into droplets throughout the body of nematodes, causing immobilization and eventual death. This indicates its potential as a strong nematocidal compound .
Comparison with Similar Compounds
6,8-Dimethoxy-2,3-dihydro-1H-phenalen-1-one can be compared with other phenalenone derivatives such as 2,6-dimethoxy-9-phenyl-1H-phenalen-1-one and 2,5-dimethoxy-4-phenyl-benzoindenone. These compounds share similar structural features but differ in their biological activities and applications. The unique properties of this compound make it a valuable compound for various research and industrial purposes .
Properties
CAS No. |
22442-53-1 |
---|---|
Molecular Formula |
C15H14O3 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
6,8-dimethoxy-2,3-dihydrophenalen-1-one |
InChI |
InChI=1S/C15H14O3/c1-17-10-7-11-13(16)5-3-9-4-6-14(18-2)12(8-10)15(9)11/h4,6-8H,3,5H2,1-2H3 |
InChI Key |
ZCURMKYGRCORRQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C=C(C=C3C2=C(CCC3=O)C=C1)OC |
Origin of Product |
United States |
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